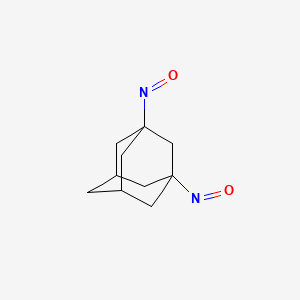

1,3-Dinitrosoadamantane

Descripción

1,3-Dinitrosoadamantane (CAS No. 66386-34-3) is a bicyclic diamondoid compound featuring two nitroso (-NO) groups at the 1- and 3-positions of the adamantane scaffold. The adamantane framework, a rigid tricyclic structure with chair-cyclohexane-like geometry, imparts unique steric and electronic properties to its derivatives. Nitroso groups are highly reactive, enabling applications in coordination chemistry, polymer crosslinking, and as intermediates in organic synthesis.

Propiedades

Número CAS |

66386-34-3 |

|---|---|

Fórmula molecular |

C10H14N2O2 |

Peso molecular |

194.23 g/mol |

Nombre IUPAC |

1,3-dinitrosoadamantane |

InChI |

InChI=1S/C10H14N2O2/c13-11-9-2-7-1-8(4-9)5-10(3-7,6-9)12-14/h7-8H,1-6H2 |

Clave InChI |

NAVUOOISTNZNES-UHFFFAOYSA-N |

SMILES |

C1C2CC3(CC1CC(C2)(C3)N=O)N=O |

SMILES canónico |

C1C2CC3(CC1CC(C2)(C3)N=O)N=O |

Apariencia |

Solid powder |

Otros números CAS |

66386-34-3 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Adamantane, 1,3-dinitroso; |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of adamantane, 1,3-dinitroso- typically involves the nitration of adamantane derivatives. One common method includes the reaction of adamantane with nitric acid under controlled conditions to introduce nitroso groups at the 1 and 3 positions. Industrial production methods often utilize catalytic processes to enhance yield and selectivity .

Análisis De Reacciones Químicas

1,3-Dinitrosoadamantane undergoes various chemical reactions, including:

Oxidation: The nitroso groups can be oxidized to nitro groups using strong oxidizing agents.

Reduction: Reduction of the nitroso groups can yield amine derivatives.

Substitution: The nitroso groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include nitric acid, hydrogen gas (for reduction), and various catalysts. .

Aplicaciones Científicas De Investigación

1,3-Dinitrosoadamantane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.

Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mecanismo De Acción

The mechanism of action of adamantane, 1,3-dinitroso- involves its interaction with various molecular targets. The nitroso groups can participate in redox reactions, influencing cellular processes. The rigid structure of adamantane allows for precise positioning of functional groups, facilitating specific interactions with biological targets .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Adamantane Derivatives

Functional Group and Positional Isomers

1,3-Dinitrosoadamantane vs. Adamantane-1,3-diyl Dinitrate

- 1,3-Dinitrosoadamantane: Contains nitroso (-NO) groups. Nitroso derivatives are prone to dimerization and participate in redox reactions.

- Nitrates are explosive and serve as nitric acid donors in nitrolysis reactions.

- Key Difference: Nitroso groups are more nucleophilic, while nitrates act as electrophilic nitrating agents. The synthesis of nitroso derivatives likely requires milder conditions compared to the nitrolysis of 1,3-dichloroadamantane with fuming HNO₃, which produces nitrate esters .

1,3-Dinitrosoadamantane vs. 2,8-Adamantanedione Dioxime

- 2,8-Adamantanedione Dioxime (CAS No. 66386-31-0): Contains two oxime (=N-OH) groups at the 2- and 8-positions.

- Key Difference: Oximes are stable and used in metal chelation (e.g., antidotes for organophosphate poisoning), whereas nitroso groups are redox-active and form coordination complexes with transition metals .

Halogenated Derivatives

1,3-Dibromo-5,7-dimethyladamantane (CAS No. N/A, Formula: C₁₂H₁₈Br₂)

- Features bromine atoms at the 1- and 3-positions and methyl groups at 5 and 5.

- Key Difference: Bromine substituents enhance electrophilicity, enabling nucleophilic substitution reactions. In contrast, nitroso groups facilitate cycloaddition or coupling reactions. Gas chromatography (GC) data for this compound (Kovats' RI on non-polar columns) could serve as a benchmark for comparing retention times with nitroso derivatives .

Nitrogen- and Selenium-Containing Derivatives

1-(3-Isoselenocyanatopropyl)adamantane

- Contains an isoselenocyanate (-N=C=Se) group.

- Key Difference : Selenium’s polarizability and nucleophilicity differ markedly from nitroso groups, influencing biological activity and coordination behavior .

1-Azido-3,5-Dimethyladamantane-d₆ (CAS No. 1185104-90-8)

Data Table: Structural and Functional Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.